2-Chloro-6-(chloromethyl)pyridine

Catalog No.
S1902554
CAS No.
78846-88-5
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(chloromethyl)pyridine

CAS Number

78846-88-5

Product Name

2-Chloro-6-(chloromethyl)pyridine

IUPAC Name

2-chloro-6-(chloromethyl)pyridine

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2

InChI Key

VHKDPJQJCMVQFZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)CCl

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCl

Agrochemicals and Pharmaceuticals

Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives . These derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .

Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Base Catalyzed Alkylation

Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .

Synthesis of Trifluoromethylpyridines

Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .

Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Catalyst in Alkylation

Summary of the Application: “2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used as a reagent in base catalyzed alkylation .

2-Chloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6_6H5_5Cl2_2N. It features a pyridine ring substituted with two chlorine atoms, one at the 2-position and another at the 6-position, along with a chloromethyl group at the 6-position. This compound is classified as a chlorinated heterocyclic compound and is of interest in various chemical applications due to its reactivity and potential biological activity.

Due to the presence of chlorine atoms, 2-Chloro-6-(chloromethyl)pyridine is likely to be:

  • Corrosive and cause skin and eye irritation.
  • A suspected carcinogen, similar to other chlorinated aromatic compounds [].
  • May be toxic upon inhalation or ingestion.

Safety precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.
Typical of halogenated compounds:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The chlorine substituents on the pyridine ring can direct further substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction Reactions: The chlorinated groups may be reduced under specific conditions, potentially yielding less toxic or more reactive derivatives.

Research indicates that 2-Chloro-6-(chloromethyl)pyridine exhibits biological activity, particularly in antibacterial and antifungal applications. Its structure allows it to interact with biological targets, although specific mechanisms of action remain to be fully elucidated. Toxicity data suggests that it may cause skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .

2-Chloro-6-(chloromethyl)pyridine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound is explored for its potential use in developing herbicides or fungicides.
  • Material Science: It is utilized in creating polymeric materials with specific properties due to its reactive functional groups.

Several compounds share structural similarities with 2-Chloro-6-(chloromethyl)pyridine, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2-Chloro-5-(chloromethyl)pyridineChlorinated pyridineDifferent chlorination pattern affects reactivity.
4-Chloro-2-chloromethylpyridineChlorinated pyridinePositioned differently; may exhibit distinct biological activity.
2-Bromo-6-(chloromethyl)pyridineBrominated pyridineBromine substitution alters reactivity compared to chlorine.

The uniqueness of 2-Chloro-6-(chloromethyl)pyridine lies in its specific arrangement of substituents, which influences its chemical behavior and potential applications compared to other similar compounds.

XLogP3

2.2

Wikipedia

2-Chloro-6-(chloromethyl)pyridine

Dates

Modify: 2023-08-16

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